molecular formula C27H26N2O4 B3263049 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid CAS No. 365550-97-6

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid

Cat. No.: B3263049
CAS No.: 365550-97-6
M. Wt: 442.5 g/mol
InChI Key: VPJKOYSEQREAEK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid (CAS: 365550-97-6) features a piperidine core substituted at the 4-position with both a phenyl group and a carboxylic acid moiety. The amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting agent in peptide synthesis. Its molecular formula is C27H26N2O4, with a molecular weight of 442.51 g/mol .

Applications
The Fmoc group confers stability under basic conditions and allows selective deprotection under mild acidic conditions, making this compound a critical intermediate in solid-phase peptide synthesis (SPPS) and medicinal chemistry .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-25(31)27(14-16-29(17-15-27)19-8-2-1-3-9-19)28-26(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJKOYSEQREAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds, such as fluoren-9-ylmethoxycarbonyl (fmoc) derivatives, are often used in peptide synthesis. They are typically involved in the protection of amino groups during peptide synthesis, suggesting that the compound might interact with amino acids or proteins.

Mode of Action

Fmoc derivatives are generally known to protect the amino groups during peptide synthesis. They can be removed under mildly basic conditions, allowing for the continuation of the peptide chain. This suggests that our compound might interact with its targets in a similar way.

Pharmacokinetics

The solubility of a similar compound in dmso has been reported, which could potentially impact its bioavailability.

Action Environment

It’s worth noting that similar compounds are reported to be stable at room temperature, which could potentially influence its action and efficacy.

Biological Activity

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H26N2O5C_{27}H_{26}N_{2}O_{5}, and its molecular weight is approximately 442.51 g/mol. The structure includes a piperidine ring substituted with a phenyl group and a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antitumor Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antitumor properties. The structural modifications in the piperidine ring enhance interactions with specific biological targets, leading to increased cytotoxic effects against various cancer cell lines.

2. Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor for various enzymes involved in cancer progression, such as:

  • Aurora Kinase : Involved in cell division, making it a target for cancer therapy.
  • Histone Deacetylases (HDACs) : Modulating gene expression related to cancer.

3. Neuroprotective Effects
Preliminary studies indicate potential neuroprotective properties, possibly due to its ability to cross the blood-brain barrier and interact with neuronal receptors.

Case Studies and Research Findings

StudyFocusFindings
Umesha et al. (2009)Antitumor effects of piperidine derivativesIdentified significant cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-231 when treated with modified piperidine compounds, including this compound as a key derivative .
Parish et al. (1984)Antimalarial activityEvaluated chloroquine-pyrazole analogues showing promising results against Plasmodium falciparum, suggesting similar efficacy may be seen in derivatives like the one in focus .
MedChemExpress ResearchEnzyme inhibitionHighlighted the compound's potential as an inhibitor of Aurora Kinase and HDACs, supporting its role in cancer treatment .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Key aspects include:

  • Fluorenyl Group : Enhances lipophilicity, aiding in cellular uptake.
  • Piperidine Ring : Essential for binding to target proteins involved in tumor growth.

Modifications to the phenyl group or the carbon chain can significantly alter the potency and selectivity of the compound against specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzyl Derivatives

4-Fluorobenzyl Analog
  • Structure: 4-[[(Fmoc)amino]-1-(4-fluorobenzyl)piperidine-4-carboxylic acid (CAS: Not specified).
  • Molecular Formula : C28H25FN2O3.
2-Fluorobenzyl Analog
  • Structure: 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine (CAS: 916421-81-3).
  • Molecular Formula : C28H25FN2O4.
  • Key Differences : The ortho-fluorine substitution creates steric hindrance, which may alter conformational flexibility and solubility compared to the para-fluorinated analog .
4-Methylbenzyl Analog
  • Structure: 4-((Fmoc-amino)-1-(4-methylbenzyl)piperidine-4-carboxylic acid (CAS: 916421-95-9).
  • Molecular Formula : C29H30N2O4.

Piperidine Core Modifications

Piperazine Derivative
  • Structure : 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS: 180576-05-0).
  • Molecular Formula : C22H22N2O4.
  • Key Differences : Replacement of piperidine with piperazine introduces an additional nitrogen atom, increasing basicity and altering hydrogen-bonding capacity .
Difluoropiperidine Analog
  • Structure : (S)-1-Fmoc-4,4-difluoropiperidine-2-carboxylic acid (CAS: 1221793-52-7).
  • Molecular Formula : C22H20F2N2O4.
  • Key Differences : Fluorination at the 4-position of piperidine enhances conformational rigidity and may improve protease resistance in peptide backbones .

Heterocyclic Additions

Oxazole-Functionalized Analog
  • Structure : 2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid (CAS: 2137862-31-6).
  • Molecular Formula : C24H22N2O5.

Stereochemical Variants

(3R,4R)-4-Phenylpiperidine-3-carboxylic Acid
  • Structure : (3R,4R)-1-Fmoc-4-phenylpiperidine-3-carboxylic acid (CAS: 1217646-18-8).
  • Key Differences : Altered stereochemistry at the 3- and 4-positions affects spatial orientation, impacting chiral recognition in enzyme-binding pockets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reference
4-((Fmoc-amino)-1-phenylpiperidine-4-carboxylic acid 365550-97-6 C27H26N2O4 442.51 Phenyl substituent
4-[[(Fmoc)amino]-1-(4-fluorobenzyl)piperidine-4-carboxylic acid Not specified C28H25FN2O4 ~476.52 4-Fluorobenzyl group
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine 916421-81-3 C28H25FN2O4 ~476.52 2-Fluorobenzyl group
2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid 2137862-31-6 C24H22N2O5 418.44 Oxazole heterocycle
(S)-1-Fmoc-4,4-difluoropiperidine-2-carboxylic acid 1221793-52-7 C22H20F2N2O4 426.41 Difluorinated piperidine

Research Findings and Implications

  • Synthetic Efficiency : The parent compound’s synthesis (e.g., via Fmoc-OSu coupling) achieves moderate yields (~70%), whereas analogs like those in report higher yields (up to 98%) due to optimized side-chain reactivity .
  • Optical Activity: Enantiopure analogs (e.g., (S)-2-((Fmoc)amino)-5-(butyl(methyl)amino)pentanoic acid, [α]D = −9.9) highlight the role of stereochemistry in biological activity, though the parent compound’s optical data is unspecified .

Q & A

Q. What are the standard synthetic routes for 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via Fmoc-protection of the amino group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature . Subsequent coupling with 1-phenylpiperidine-4-carboxylic acid involves carbodiimide-based activation (e.g., EDC/HOBt). Purity (>95%) is ensured via reversed-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Confirm purity using UV detection at 254 nm .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm structural integrity, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₅N₂O₄: 453.18) .
  • HPLC : As above, to assess purity and detect side products from incomplete coupling or deprotection .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation of dust. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can low yields in the coupling step during synthesis be resolved?

  • Methodological Answer : Low yields often stem from inefficient activation of the carboxylic acid. Optimize by:
  • Using 1.2 equivalents of EDC and 0.5 equivalents of HOBt to minimize racemization.
  • Ensuring anhydrous conditions (dry DMF, molecular sieves) to prevent hydrolysis of the activated intermediate.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .

Q. How can discrepancies in NMR data due to stereochemical complexity be addressed?

  • Methodological Answer : The piperidine ring’s chair conformation and Fmoc group’s planar structure may cause signal splitting. Use:
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Variable Temperature NMR : To observe dynamic effects (e.g., ring flipping) by cooling samples to -20°C .
  • Chiral HPLC with a cellulose-based column to confirm enantiopurity if asymmetric synthesis is involved .

Q. What strategies mitigate stability issues during prolonged storage or reactions?

  • Methodological Answer : The Fmoc group is base-labile. For storage:
  • Keep under argon at -20°C in amber vials to prevent oxidation and photodegradation.
  • Avoid prolonged exposure to amines (e.g., DIEA) during synthesis to prevent premature deprotection.
  • For reactions in basic conditions (e.g., piperidine deprotection), limit exposure to <30 minutes .

Q. How can solubility challenges in aqueous buffers for biological assays be overcome?

  • Methodological Answer : The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Strategies include:
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
  • Salt Formation : Convert the carboxylic acid to a sodium salt via treatment with NaOH in methanol .
  • Micellar Systems : Incorporate into PEG-PLGA nanoparticles for controlled release .

Q. How are degradation products under acidic conditions analyzed?

  • Methodological Answer : Under acidic conditions (pH <3), Fmoc cleavage may occur. Characterize degradation via:
  • LC-MS/MS : Identify fragments (e.g., fluorenylmethanol at m/z 181.1).
  • Forced Degradation Studies : Incubate at 40°C in 0.1M HCl for 24 hours, followed by neutralization and analysis .

Data Contradiction Analysis

Q. How should conflicting HPLC purity results between labs be interpreted?

  • Methodological Answer : Discrepancies may arise from:
  • Column Variability : Batch-to-batch differences in C18 columns; standardize using a reference compound.
  • Mobile Phase pH : Adjust TFA concentration (0.05–0.1%) to optimize peak symmetry.
  • Sample Preparation : Ensure complete dissolution in the mobile phase to avoid false impurities .

Q. Why does the compound exhibit variable reactivity in peptide coupling reactions?

  • Methodological Answer :
    Steric hindrance from the 1-phenylpiperidine group can reduce coupling efficiency. Solutions:
  • Use ultrasonic irradiation to enhance reagent mixing.
  • Switch to DIC/Oxyma Pure as a coupling system for higher efficiency in sterically hindered cases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid
Reactant of Route 2
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid

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